molecular formula C14H26N2O2 B15380019 tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15380019
M. Wt: 254.37 g/mol
InChI Key: PSEIXXCDEFDXRM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic tertiary amine featuring a 2,8-diazaspiro[4.5]decane core with a methyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemistry (R-configuration) and structural rigidity make it valuable for enantioselective drug design.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m1/s1

InChI Key

PSEIXXCDEFDXRM-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)
  • Structural Difference : Ethyl group replaces the methyl group at position 3; S-configuration instead of R.
  • Properties : Increased hydrophobicity due to the ethyl chain. The formate counterion enhances solubility in polar solvents.
  • Applications : Used in peptide synthesis and as a building block for protease inhibitors .
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Structural Difference : Hydroxymethyl (-CH2OH) group at position 3.
  • Properties : Higher hydrophilicity compared to the methyl variant. The hydroxyl group enables hydrogen bonding, influencing receptor binding.
  • Synthesis : Likely derived from Boc-protected spirocyclic amines via hydroxymethylation .
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Structural Difference : Ketone (oxo) group at position 3.
  • Properties : Enhanced electrophilicity at the 3-position, facilitating nucleophilic additions. The oxo group may stabilize tautomeric forms.
  • Applications : Intermediate for synthesizing β-turn mimetics in peptide chemistry .

Stereochemical Variations

tert-Butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Structural Difference : Methyl group at position 7 with (5R,7S) stereochemistry.
  • Properties : Altered spatial arrangement affects binding to chiral targets.
  • Synthesis : Asymmetric hydrogenation or resolution techniques required for stereocontrol .

Core Modifications

tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
  • Structural Difference : Benzyl substituent at position 1 and hydroxyl at position 3; 1,8-diaza core instead of 2,6.
  • The benzyl group introduces steric bulk, impacting membrane permeability .
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
  • Structural Difference : Hydroxyl at position 4; single nitrogen in the 8-aza core.
  • Properties : Reduced basicity compared to diaza analogs. The hydroxyl group improves water solubility .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
(R)-3-methyl variant C14H26N2O2 254.37 Not reported Chiral, discontinued
(S)-3-ethyl formate C16H30N2O4 314.43 Not reported Ethyl substituent, S-configuration
3-(hydroxymethyl) variant C14H26N2O3 270.37 Not reported Hydrophilic, hydrogen bonding
3-oxo variant (CAS: 169206-67-1) C13H20N2O3 252.31 Not reported Electrophilic ketone
Biphenyl-spiro derivative () C30H29N3O3 521.57 224–226 Aromatic stacking, high melting point

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?

The synthesis typically involves enantioselective formation of the spirocyclic core followed by Boc protection. A representative method includes:

  • Step 1 : Condensation of a piperidone derivative with a methyl-substituted amine to form the spirocyclic intermediate.
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) in dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key challenges include maintaining enantiomeric purity during ring closure and avoiding racemization.

Q. How should tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate be stored to ensure stability?

  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C in tightly sealed containers to prevent hydrolysis of the Boc group .
  • Handling : Use gloves and eye protection; avoid inhalation (risk of respiratory irritation, H335 ).

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and (R)-3-methyl stereochemistry. Look for splitting patterns indicative of chiral centers (e.g., diastereotopic protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for C₁₄H₂₇ClN₂O₂: 290.83 ).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and spirocyclic conformation .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-3-methyl configuration be validated and enhanced?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during spirocycle formation to improve stereoselectivity .
  • Dynamic NMR : Monitor conformational flipping of the spirocyclic system, which may affect enantiomer stability .

Q. What role does the spirocyclic structure play in biological activity compared to non-spiro analogs?

  • Enhanced rigidity : The spiro[4.5]decane system restricts conformational flexibility, improving target binding selectivity (e.g., enzyme inhibition ).
  • Comparative studies : Analogs lacking the Boc group (e.g., 2,8-diazaspiro[4.5]decane) show reduced stability in acidic conditions, highlighting the Boc group’s protective role .

Q. How can researchers resolve contradictions in spectral data between batches or similar derivatives?

  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions and rule out regioisomers .
  • Purity assays : Use HPLC-MS to detect impurities (e.g., de-Boc byproducts) that may skew molecular weight or spectral profiles .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values .

Q. What computational approaches predict the compound’s reactivity in drug discovery contexts?

  • Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using software (AutoDock Vina).
  • DFT studies : Calculate activation energies for Boc deprotection under acidic conditions to optimize synthetic steps .
  • MD simulations : Assess spirocyclic conformational stability in biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.